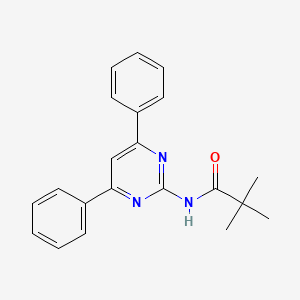
N-(8-butoxyquinolin-5-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)adamantane-1-carboxamide is a chemical compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have been widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. The compound this compound is of particular interest due to its potential biological activities and its structural complexity, which combines the adamantane core with a quinoline moiety.
Preparation Methods
The synthesis of N-(8-butoxyquinolin-5-yl)adamantane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-butoxyquinoline and adamantane-1-carboxylic acid.
Coupling Reaction: The 8-butoxyquinoline is reacted with adamantane-1-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
N-(8-butoxyquinolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or alkylating agents to introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the quinoline or adamantane core structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of new functional materials with unique properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
N-(8-butoxyquinolin-5-yl)adamantane-1-carboxamide can be compared with other similar compounds, such as:
N-(8-propoxyquinolin-5-yl)adamantane-1-carboxamide: This compound has a similar structure but with a propoxy group instead of a butoxy group, which may result in different biological activities and properties.
N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide: This compound has a methoxy group, which can influence its reactivity and interactions with biological targets.
N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide: The ethoxy group in this compound may affect its solubility and overall chemical behavior compared to the butoxy derivative.
The uniqueness of this compound lies in its specific combination of the butoxyquinoline and adamantane moieties, which confer distinct structural and functional properties that can be leveraged for various scientific and industrial applications.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H30N2O2/c1-2-3-9-28-21-7-6-20(19-5-4-8-25-22(19)21)26-23(27)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-8,16-18H,2-3,9-15H2,1H3,(H,26,27) |
InChI Key |
RJDLYMZXWZIGIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C34CC5CC(C3)CC(C5)C4)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11324351.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11324353.png)
![7-bromo-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11324361.png)
![4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11324365.png)
![2-{[3-(4-Chlorophenoxy)propyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11324377.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11324391.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11324397.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11324406.png)

![3-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11324427.png)
![N-(4-{[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11324429.png)
![1-(3-chlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324440.png)

